Z-N-Me-Phe-OH
Description
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.35 |
Origin of Product |
United States |
Synthetic Methodologies for Z N Me Phe Oh and Its Derivatives
Strategies for N-Methylation in Phenylalanine Chemistry
The introduction of a methyl group to the nitrogen atom of phenylalanine requires careful strategic planning to ensure high yields and prevent unwanted side reactions. Several methods have been developed, broadly categorized as direct and indirect approaches.
Direct N-Methylation Approaches of Amino Acid Precursors
Direct N-methylation involves the direct reaction of a methylating agent with an N-protected amino acid. A common method utilizes a strong base, such as sodium hydride, to deprotonate the amine, followed by the addition of a methylating agent like methyl iodide. cdnsciencepub.comcdnsciencepub.com Researchers have found that using sodium hydride and methyl iodide in a solvent like tetrahydrofuran (B95107) (THF) can selectively N-methylate N-benzyloxycarbonylamino acids without esterifying the carboxyl group. cdnsciencepub.com
Another direct approach is reductive amination, which often employs formaldehyde (B43269) in the presence of a reducing agent. researchgate.net For instance, N-methylation can be achieved using formaldehyde and sodium cyanoborohydride (NaCNBH3). google.comgoogle.com Photocatalytic methods have also emerged as a greener alternative, using methanol (B129727) as the methyl source in the presence of a photocatalyst like silver(I)-loaded TiO2 under UV irradiation. chemrxiv.org This method is advantageous as it does not require hazardous stoichiometric reducing agents. chemrxiv.org
Table 1: Comparison of Direct N-Methylation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Alkyl Halide | Sodium Hydride, Methyl Iodide | Selective N-methylation without esterification cdnsciencepub.com | Requires strong base, potential for over-methylation |
| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride | Widely applicable google.comgoogle.com | Use of toxic reagents |
| Photocatalytic | Methanol, Ag(I)/TiO2, UV light | "Green" method, no hazardous reducing agents chemrxiv.org | May require specialized equipment |
Indirect Routes via Oxazolidinone Formation and Subsequent Cleavage
An indirect yet highly effective strategy for N-methylation proceeds through the formation of a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.netgoogle.com This method involves the cyclization of an N-protected amino acid, such as Z-phenylalanine, with an aldehyde, typically formaldehyde or paraformaldehyde, in the presence of an acid catalyst like p-toluenesulfonic acid. google.comresearchgate.net
Once the oxazolidinone is formed, it can be reductively cleaved to yield the N-methylated amino acid. researchgate.net A common method for cleavage involves treatment with a reducing agent such as triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.net This approach has been successfully applied to a wide range of amino acids, including those with reactive side chains that require protection. researchgate.netacs.org The 5-oxazolidinone route is often favored due to its efficiency and the ability to control stereochemistry. google.com
Optimization of Reaction Conditions for N-Methylation Efficiency
The efficiency of N-methylation reactions is highly dependent on the reaction conditions. For direct methylation with sodium hydride and methyl iodide, the choice of solvent is crucial; neat THF has been shown to be effective in preventing ester formation. cdnsciencepub.com The stoichiometry of the reagents also plays a significant role, with an excess of methyl iodide often used to drive the reaction to completion. cdnsciencepub.comcdnsciencepub.com
In the oxazolidinone method, the choice of acid catalyst and reaction temperature can influence the rate of oxazolidinone formation. google.com For the reductive cleavage step, the combination of the reducing agent and acid must be carefully selected to ensure efficient ring opening without causing undesired side reactions or racemization. google.comresearchgate.net Studies have shown that using triethylsilane with trifluoroacetic acid provides good yields for the N-methyl product. researchgate.net Furthermore, on-resin N-methylation procedures have been developed and optimized to reduce reaction times significantly, for example, from 4 hours to 40 minutes, by comparing different laboratory equipment like shakers, microwave synthesizers, and ultrasonic baths. acs.org
Carboxylic Acid Protection Strategies within the Z-N-Me-Phe-OH Framework
In peptide synthesis, protecting the carboxylic acid group is essential to prevent it from reacting during the coupling of amino acids. The choice of protecting group is critical and must be compatible with the other protecting groups present in the molecule, a concept known as orthogonality.
Benzyloxycarbonyl (Z) Group Chemistry and its Role
The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely used protecting group for the α-amino group in solution-phase peptide synthesis. peptide.comontosight.aibachem.com Introduced by Bergmann and Zervas in 1932, the Z group was instrumental in the advancement of modern peptide synthesis. bachem.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate in a basic solution.
The Z group is stable under various conditions but can be readily removed by catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and hydrogen gas. bachem.com This cleavage condition is mild and generally does not affect other protecting groups, making it a valuable tool in synthetic strategies. ontosight.ai The Z group's stability and reliable deprotection method have made it a cornerstone in the synthesis of complex peptides and their derivatives, including this compound. ontosight.aiontosight.ai
Orthogonal Protecting Group Schemes for Differential Functionalization
Orthogonal protecting groups are essential for the synthesis of complex peptides, as they allow for the selective deprotection of one functional group in the presence of others. peptide.combiosynth.comiris-biotech.de This strategy is crucial when different parts of a molecule need to be modified independently. thaiscience.infoiris-biotech.de
In the context of this compound synthesis and its incorporation into peptides, an orthogonal strategy might involve using the Z group for N-terminal protection, while other protecting groups are used for side chains or the C-terminus. For example, a tert-butyl (tBu) based group could be used to protect a side chain carboxyl group, as it is stable to the hydrogenolysis conditions used to remove the Z group but can be cleaved with a strong acid like TFA. iris-biotech.de
Another example of an orthogonal protecting group is the allyloxycarbonyl (Alloc) group, which can be selectively removed by a palladium(0) catalyst without affecting t-butyl or Z groups. thaiscience.info The Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, offers another level of orthogonality to the acid-labile Boc and hydrogenation-labile Z groups. bachem.com The strategic use of these orthogonal protecting groups enables the precise and controlled synthesis of complex, multi-functionalized peptide structures. biosynth.comresearchgate.net
Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Benzyloxycarbonyl | Z, Cbz | H2, Pd/C bachem.com | Boc, Fmoc, Alloc |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) bachem.com | Z, Fmoc, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) bachem.com | Z, Boc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst thaiscience.info | Z, Boc, Fmoc |
Stereocontrolled Synthesis of this compound
The stereochemical integrity of this compound is paramount for its application in the synthesis of biologically active peptides and other chiral molecules. The presence of the N-methyl group introduces unique challenges in controlling the stereochemistry at the α-carbon. This section details the methodologies developed to achieve stereocontrolled synthesis of this compound, focusing on enantioselective strategies and the mitigation of undesirable epimerization and racemization.
Enantioselective Approaches and Chiral Pool Utilization
The synthesis of enantiomerically pure this compound can be achieved through various enantioselective strategies, including the use of chiral catalysts and starting from readily available chiral precursors from the "chiral pool". uh.edubaranlab.orgscripps.edu
One prominent enantioselective method involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base with benzyl bromide derivatives using a chiral phase transfer catalyst. nih.govmdpi.comresearchgate.net For instance, the use of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase transfer catalysts allows for the synthesis of both (R)- and (S)-enantiomers of phenylalanine derivatives with high yields and enantioselectivity. nih.govmdpi.comresearchgate.net The stereochemical outcome is predictable and controllable, with cinchonine-derived catalysts typically affording the (R)-enantiomer and cinchonidine-derived catalysts yielding the (S)-enantiomer. nih.gov This approach provides access to a variety of unnatural phenylalanine derivatives. mdpi.comresearchgate.net
Another powerful strategy is asymmetric hydrogenation of acetamidoacrylate derivatives, which has been successfully employed for the enantioselective synthesis of various L-phenylalanine analogues. researchgate.net While not directly reported for this compound, this method's success with structurally similar compounds suggests its potential applicability.
The chiral pool, which consists of inexpensive, enantiomerically pure natural products like amino acids and sugars, serves as a valuable source of chirality for synthesis. uh.edubaranlab.orgscripps.edu L-phenylalanine itself is a common starting material. A typical route involves the protection of the amino and carboxyl groups, followed by N-methylation. For example, L-phenylalanine can be converted to its corresponding N-Cbz protected methyl ester, which is then N-methylated. However, this step and subsequent manipulations must be carefully controlled to prevent racemization.
The use of enzymes also represents a promising biocatalytic approach for the enantioselective synthesis of N-methyl-L-phenylalanine. ijournals.cn
Mitigating Epimerization and Racemization in Synthesis
A significant challenge in the synthesis and subsequent use of this compound in peptide synthesis is the propensity for racemization or epimerization at the α-carbon. researchgate.netcdnsciencepub.comcdnsciencepub.commdpi.com Unlike their non-methylated counterparts, N-acyl N-methylamino acid derivatives cannot form oxazolones, which is a primary pathway for racemization in standard peptide couplings. cdnsciencepub.com However, they are still susceptible to racemization through other mechanisms, such as direct enolization. researchgate.nethighfine.com
Several factors have been identified to influence the extent of racemization during peptide bond formation involving N-methylated amino acids:
Coupling Reagents: The choice of coupling reagent is critical. While many common coupling reagents can lead to significant racemization, the use of N,N'-dicyclohexylcarbodiimide (DCCI) in the presence of N-hydroxysuccinimide (HONSu) or N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been shown to yield essentially pure products with minimal racemization. researchgate.netcdnsciencepub.com The use of Fmoc-protected amino acid chlorides generated in situ has also been reported as a racemization-free method for incorporating N-methyl amino acids into peptides. researchgate.net
Additives: Additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are commonly used to suppress racemization. mdpi.comhighfine.com These additives can form active esters that are less prone to racemization. highfine.com
Bases: The nature and amount of base used can significantly impact racemization. researchgate.nethighfine.com While a base is often necessary for the coupling reaction, an excess can promote racemization. researchgate.net The basicity and steric hindrance of the organic base are important considerations. highfine.com
Solvents: Polar solvents have been observed to promote racemization during the coupling of N-methylamino acid residues. researchgate.net
Protecting Groups: The type of protecting group on the nitrogen atom can influence the susceptibility to racemization. Studies have shown that Z-protected N-methylamino acids can be substantially racemized under certain acidic conditions used for deprotection. cdnsciencepub.com
Reaction Conditions: Factors such as temperature and reaction time also play a role. Microwave-assisted solid-phase peptide synthesis, for instance, can accelerate coupling but may also increase the risk of racemization if not carefully controlled. researchgate.net
The following table summarizes the extent of racemization observed for N-methylated amino acid derivatives under various conditions, as reported in the literature.
| Peptide/Derivative | Coupling/Deprotection Method | Conditions | Racemization (%) | Reference |
| Z-Ala-MeLeu | Coupling with Gly-OBzl (various methods) | Presence of triethylamine (B128534) hydrochloride or p-toluenesulfonate | 2.8–39 | researchgate.netcdnsciencepub.com |
| Z-MeIle-OMe | Saponification (aqueous NaOH) | - | 18–24 | cdnsciencepub.com |
| Z-Ala-MeLeu-OMe | Saponification (aqueous NaOH) | - | 22 | cdnsciencepub.com |
| Z-Ala-MeLeu-OBuᵗ | Saponification (aqueous NaOH) | - | 7 | cdnsciencepub.com |
| Z-MeIle | Acidolysis (5.6 N HBr in acetic acid) | 4 h | 68 | cdnsciencepub.com |
| Z-Ala-MeLeu | Acidolysis (5.6 N HBr in acetic acid) | 1 h | 34 | cdnsciencepub.com |
Integration of Z N Me Phe Oh in Peptide and Peptidomimetic Synthesis
Peptide Bond Formation with N-Methylated Amino Acids
The formation of a peptide bond involving an N-methylated amino acid is notoriously difficult due to the steric bulk of the N-methyl group, which hinders the approach of the acylating species to the secondary amine. This steric clash can lead to slow reaction rates, incomplete couplings, and potential side reactions, including epimerization of the activated amino acid. adelaide.edu.au Consequently, specialized and highly efficient coupling methodologies are required to successfully incorporate these residues.
Solution-phase peptide synthesis (SPPS) offers flexibility in reaction conditions, which is advantageous for overcoming the challenges of sterically hindered couplings. The synthesis of peptides containing N-methyl amino acids in the solution phase is a significant challenge, but various reagents have been developed to achieve efficient coupling while minimizing racemization. researchgate.net
One of the most effective reagents for coupling N-methylated amino acids in solution is HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) . It has demonstrated high efficiency in sterically demanding couplings, often providing superior yields and shorter reaction times compared to other reagents like DCC (N,N'-dicyclohexylcarbodiimide). researchgate.net For instance, in the synthesis of a dipeptide, coupling Fmoc-N-Me-ᴅ-Phe-OH with Pro-OBn using HATU and DIPEA (N,N-diisopropylethylamine) resulted in a high yield of 83%. beilstein-journals.org
Other phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are also employed. PyBrOP, in particular, is a highly reactive reagent used for difficult couplings where others fail. nih.govmdpi.com A comparative study for the synthesis of a tripeptide highlighted the significant impact of the coupling reagent on yield, with HATU providing a 78% yield, outperforming HCTU which only gave a 36% yield. beilstein-journals.orgnih.gov
The choice of solvent and base is also critical. Non-polar solvents can be beneficial, and hindered bases like collidine or DIPEA are often used to minimize side reactions. diva-portal.org The development of micro-flow peptide bond formation techniques using highly electrophilic acyl N-methylimidazolium cations has also shown promise for high-yield coupling of N-methylated amino acids in short reaction times.
| Coupling Reagent | Base | Peptide Fragment Coupled | Yield (%) | Reference |
|---|---|---|---|---|
| HCTU | DIPEA | Fmoc-Val-OH + N-Me-D-Phe-Val-Pro-OBn | 36 | nih.gov |
| HATU | DIPEA | Fmoc-Val-OH + N-Me-D-Phe-Val-Pro-OBn | 78 | beilstein-journals.org |
| PyBOP | DIPEA | Fmoc-Val-OH + N-Me-D-Phe-Val-Pro-OBn | 72 | nih.gov |
| HATU | DIPEA | Fmoc-N-Me-D-Phe-OH + Pro-OBn | 83 | beilstein-journals.org |
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides, but the incorporation of N-methylated residues like N-Me-Phe requires optimized protocols. The steric hindrance of the N-methyl group makes both the coupling to the N-methylated amine and the activation of the Z-N-Me-Phe-OH carboxyl group challenging. adelaide.edu.auresearchgate.net Standard coupling reagents like HBTU and HCTU are often less effective for these sterically hindered couplings. researchgate.net
More potent coupling reagents are necessary to achieve high yields. HATU and its azabenzotriazole analog PyAOP are highly effective, especially for coupling an amino acid to a resin-bound N-methyl amine. mdpi.comresearchgate.netnih.gov The combination of PyBOP/HOAt is also considered one of the most promising systems for these difficult couplings. nih.gov For the particularly challenging coupling of two consecutive N-methylated amino acids, reagents that generate highly reactive acyl fluorides or the use of triphosgene (B27547) have been employed. beilstein-journals.orgresearchgate.net
Microwave-assisted SPPS has emerged as a valuable technique to overcome the difficulties associated with hindered couplings, driving reactions to completion more efficiently and rapidly than at ambient temperature. adelaide.edu.au The choice of base is also crucial, with hindered bases such as DIPEA or collidine being preferred to minimize racemization. diva-portal.orgresearchgate.net Monitoring the completion of the coupling reaction is also non-trivial, as the secondary amine of an N-methylated residue gives a very weak or no color change with the standard ninhydrin (B49086) test; alternative tests like the bromophenol blue test are often used. researchgate.net
| Coupling Reagent/System | Key Features and Applications | Reference |
|---|---|---|
| HATU/DIPEA | Highly efficient for coupling to and from N-methylated residues. Often the reagent of choice. | mdpi.comresearchgate.net |
| PyAOP | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. | mdpi.comnih.gov |
| PyBOP/HOAt | A promising and highly effective combination for difficult couplings involving N-methylated residues. | nih.gov |
| PyBrOP | A more reactive phosphonium (B103445) salt used for particularly difficult couplings where other reagents are inefficient. | nih.govmdpi.com |
| Triphosgene (BTC) | Forms highly reactive acyl chlorides, effective for hindered couplings, including consecutive N-methyl amino acids. | acs.org |
| COMU | Offers coupling efficiency comparable to HATU with improved safety and solubility profiles. Well-suited for microwave-assisted SPPS. | researchgate.net |
Solution-Phase Coupling Methodologies[15],[16],
Conformational Impact of N-Methyl-Phenylalanine within Peptide Chains
N-methylation of an amino acid residue significantly reduces the conformational flexibility of the peptide backbone. uniurb.it This restriction can be harnessed to stabilize specific secondary structures. The incorporation of N-Me-Phe can favor the formation of β-turns, particularly type VI turns which are characterized by a cis amide bond. researchgate.netub.edu This is a direct consequence of the steric interactions that can make a cis peptide bond conformation energetically more accessible than it would be in a non-methylated peptide.
The effect of N-Me-Phe on helical structures is complex. While N-methylation eliminates a crucial hydrogen bond donor necessary for stabilizing an α-helix, it can paradoxically promote helical conformations in some contexts, such as the 3(10)-helix, or be used to nucleate β-hairpins when placed strategically in the turn region. rsc.orgexplorationpub.com Circular Dichroism (CD) spectroscopy is a key technique for assessing these changes. The CD spectrum of a peptide with random coil conformation typically shows a single negative band around 198 nm. acs.org In contrast, an α-helical structure is characterized by two negative bands around 208 nm and 222 nm and a strong positive band near 195 nm. explorationpub.comacs.org The introduction of N-Me-Phe can lead to a decrease in the characteristic α-helical signal if it disrupts the hydrogen-bonding network, or an increase in signals associated with other ordered structures like β-turns. For example, studies on model peptides have shown that N-methylation can significantly disrupt α-helical structures. Conversely, in other sequences, the presence of N-Me-Phe can induce a more ordered, turn-like structure. nih.gov
| Conformational Parameter | Observed Effect of N-Me-Phe | Analytical Technique | Reference |
|---|---|---|---|
| Backbone Dihedral Angles (φ, ψ) | Restricts conformational space, favoring specific turn structures. Can lead to altered φ and ψ angles compared to non-methylated analogs. | NMR Spectroscopy, X-ray Crystallography | rcsb.orgnih.gov |
| Amide Bond (ω) | Increases the propensity for a cis amide bond conformation (ω ≈ 0°), which is rare in non-proline residues. | NMR Spectroscopy, X-ray Crystallography | ub.edu |
| Secondary Structure | Can disrupt α-helices by removing a hydrogen bond donor but can also nucleate β-turns and β-hairpins. | Circular Dichroism (CD), NMR Spectroscopy | nih.govrsc.org |
| Overall Flexibility | Reduces the overall conformational flexibility of the peptide backbone, leading to more defined structures. | Molecular Dynamics Simulations, NMR Spectroscopy | uniurb.itnih.gov |
The conformational constraints imposed by N-Me-Phe are a powerful tool in the rational design of peptidomimetics. By strategically placing N-Me-Phe residues within a peptide sequence, chemists can induce specific folds, such as β-turns or loops, which may be essential for biological activity. researchgate.netresearchgate.net This "spatial screening" allows for the exploration of different three-dimensional arrangements of pharmacophoric side chains. researchgate.net
Cyclic peptides are particularly amenable to this strategy. The combination of cyclization and N-methylation can lead to highly rigid structures with well-defined conformations. researchgate.netcaltech.edu For example, in the design of ligands for specific receptors, N-methylation can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity. uniurb.itnih.gov NMR spectroscopy and computational modeling are essential tools for elucidating the precise three-dimensional structures of these constrained peptides and guiding further design efforts. nih.gov The analysis of nuclear Overhauser effects (NOEs) and dihedral angle restraints from NMR data provides detailed structural information in solution. researchgate.netrcsb.org
Analysis of Backbone Flexibility and Helical Propensities[21],[22],[17],
This compound as a Scaffold for Peptidomimetic Development
This compound is a valuable building block for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. diva-portal.orgnih.gov The incorporation of N-methylated amino acids is a cornerstone of peptidomimetic design because it addresses two major liabilities of natural peptides: susceptibility to proteolytic degradation and poor membrane permeability. nih.govresearchgate.net
The N-methyl group on the peptide backbone sterically shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the resulting peptidomimetic. Furthermore, the increased lipophilicity imparted by the methyl group can enhance the ability of the molecule to cross cell membranes. nih.govmdpi.com
Mimicry of Protein Secondary Structure Motifs
The ability of a peptide to adopt a specific secondary structure, such as an α-helix or β-sheet, is critical for its biological function. researchgate.net Short peptide sequences, when removed from the context of the larger protein, often fail to maintain a stable, folded conformation. nih.gov The incorporation of N-methylated amino acids like this compound is a powerful strategy to influence and stabilize desired secondary structure motifs. merckmillipore.com
N-methylation introduces a conformational constraint on the peptide backbone. scielo.org.mx This modification can disrupt or block potential intramolecular hydrogen bonding sites, which are essential for the formation of canonical secondary structures. scielo.org.mx For instance, the presence of an N-methyl group can destabilize α-helices and β-sheets. This disruptive capability can be harnessed to prevent undesirable aggregation, such as the fibrillogenesis of amyloid-β (Aβ) peptides, which is associated with Alzheimer's disease. scielo.org.mx Research has shown that peptides containing N-methyl amino acids in alternating positions within the hydrophobic core of Aβ can effectively inhibit the formation of β-sheet-rich fibrils. scielo.org.mx In the design of miniproteins, N-methyl-α-residues have been strategically used to replace residues in sheet-forming regions to engineer specific folds. acs.org
Conversely, N-methylation can also be used to promote specific non-canonical structures. The steric hindrance caused by the methyl group favors the formation of cis-amide bonds, a feature commonly found in β-turns. merckmillipore.com By strategically placing this compound within a peptide sequence, chemists can induce turns and create specific folded conformations that mimic the loops and turns of larger proteins, which are often crucial for receptor recognition and binding. researchgate.netnih.gov This makes this compound a valuable building block for creating scaffolds that display key amino acid side chains in a precise spatial orientation, mimicking the "hot spots" of protein-protein interactions. researchgate.net
Development of Modified Peptide Analogs
A primary limitation of using natural peptides as therapeutic agents is their susceptibility to enzymatic degradation and poor membrane permeability. scielo.org.mx The incorporation of this compound into a peptide sequence is a widely used strategy to overcome these limitations and develop modified peptide analogs with enhanced pharmacological properties. researchgate.net
The N-methylated amide bond is sterically shielded from the action of proteases, which dramatically increases the peptide's stability against enzymatic cleavage in serum and the gut. merckmillipore.comscielo.org.mx This leads to a longer in vivo half-life. Furthermore, N-methylation can disrupt the hydrogen-bonding network that leads to peptide aggregation, which can increase the solubility of the peptide analog. merckmillipore.com Simultaneously, the addition of the methyl group increases lipophilicity, which can improve absorption through cell membranes. scielo.org.mx
Numerous studies have demonstrated the successful application of this strategy. For example, in the development of analogs for the dipeptide H-Phe-Phe-NH₂, backbone methylation was shown to significantly improve metabolic stability and cell permeability. acs.org While some modifications led to a decrease in binding affinity, specific N-methylated analogs retained high affinity for their target. acs.org
| Compound/Analog | Modification | Binding Affinity (Ki, nM) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | H-Phe-Phe-NH₂ (unmodified) | 8.4 | 0.12 |
| 2 | H-MePhe-Phe-NH₂ | 26 | 2.2 |
| 3 | H-Phe-MePhe-NH₂ | 189 | 20 |
| 4 | H-MePhe-MePhe-NH₂ | 9.4 | 14 |
Table 1: Research findings on the impact of N-methylation on the binding affinity and Caco-2 cell permeability of H-Phe-Phe-NH₂ analogs. Data sourced from a study on constrained analogues with improved metabolic stability. acs.org
Similarly, the alteration of native bioactive peptides with unnatural amino acids is a common strategy to investigate structure-activity relationships and generate compounds with improved potency and selectivity. nih.gov Studies on endomorphin-2, an endogenous opioid peptide, have involved creating analogs with modified phenylalanine residues to probe the structural features critical for bioactivity. nih.gov Likewise, research on Cyclolinopeptide A, an immunosuppressive cyclic peptide, has shown that modifications to its Pro-Pro-Phe-Phe sequence, including substitutions for the phenylalanine residues, are key to its biological activity. mdpi.com The use of this compound and similar derivatives provides a direct route to such analogs, allowing for systematic exploration of how backbone conformation and stability affect therapeutic potential. researchgate.netmdpi.com
Advanced Research Applications and Mechanistic Studies Involving Z N Me Phe Oh
Role in Mechanistic Biochemical Investigations (In Vitro)
The introduction of an N-methyl group into the peptide backbone, as seen in Z-N-Me-Phe-OH, profoundly alters the physicochemical properties of peptides, making it a critical modification for studying biological mechanisms in vitro.
The N-methylated backbone of peptides incorporating N-Me-Phe residues offers a unique probe for investigating enzyme-substrate interactions. The methyl group on the amide nitrogen eliminates the possibility of acting as a hydrogen bond donor and introduces steric hindrance, which can disrupt the canonical binding modes observed with natural peptide substrates.
Researchers utilize peptides containing N-methyl-phenylalanine to elucidate the binding requirements of enzymes, particularly proteases. For instance, thermolysin-catalyzed peptide synthesis has been studied using N-(benzyloxycarbonyl)-L-phenylalanine (Z-Phe) and L-phenylalanine methyl ester (Phe-OMe) as substrates. oup.comcapes.gov.br The modification to an N-methylated version, this compound, would alter the microenvironment of the enzyme's active site. oup.com By comparing the binding affinity and processing of a standard peptide substrate with its N-methylated counterpart, scientists can map the critical hydrogen-bonding networks and conformational constraints within an enzyme's active site. If an enzyme shows significantly reduced affinity for an N-methylated substrate, it implies that the amide proton at that position is crucial for recognition, likely through hydrogen bonding with the enzyme's backbone or side-chain residues.
One of the most significant applications of N-methylated amino acids is in the investigation and enhancement of resistance to proteolytic degradation. researchgate.net The amide bond preceding the N-methylated residue is sterically shielded, making it a poor substrate for many common proteases, such as trypsin and chymotrypsin (B1334515), which readily cleave standard peptide bonds. peptide.comnih.gov
Studies have consistently shown that incorporating N-methylated amino acids into peptides dramatically increases their half-life in the presence of proteolytic enzymes. peptide.compeptide.com For example, oligopeptides composed entirely of N-methyl phenylalanine are highly resistant to degradation by both chymotrypsin and proteinase K. nih.gov Even the strategic insertion of a single N-methyl amino acid can confer substantial protease resistance. This strategy is so effective that it is often referred to as "N-methyl scanning" to identify positions within a peptide where methylation can enhance stability while preserving biological function. nih.gov The increased stability is attributed to the inability of the enzyme's catalytic machinery to accommodate the N-alkylated peptide bond. researchgate.netrsc.org This enhanced stability is crucial for developing peptide-based drugs with improved pharmacokinetic profiles. peptide.commerckmillipore.comnih.gov
| Peptide Sequence | Modification | Protease | Relative Increase in Half-Life (Fold) | Reference |
|---|---|---|---|---|
| DKLYWWEFL | N-Me-K (at P2 site) | Trypsin | >1000 | nih.gov |
| DKLYWWEFL | N-Me-L8 (at P1' site) | Trypsin | ~200 | nih.gov |
| DKLYWWEFL | N-Me-Y (at P2' site) | Trypsin | ~100 | nih.gov |
| Somatostatin Analogue | Multiple N-methylations | Enzymatic Mix | 5 | rsc.org |
Study of Enzyme-Substrate Recognition and Catalytic Mechanisms[27],
Application in Complex Organic Molecule Synthesis
The defined stereochemistry and protected functional groups of this compound make it a valuable chiral building block for the stereoselective synthesis of complex organic molecules, including natural products and advanced synthetic intermediates. sigmaaldrich.com
N-methylated amino acids are components of numerous natural products, particularly cyclic peptides and depsipeptides from microbial and marine sources, many of which exhibit potent biological activities. nih.govresearchgate.net Compounds like the anticancer agent actinomycin (B1170597) D and the immunosuppressant cyclosporine A contain N-methylated residues. nih.gov
This compound serves as a key starting material for introducing the N-methyl-L-phenylalanine moiety in the total synthesis of such compounds. Its Z-protecting group is stable under many reaction conditions but can be readily removed via hydrogenolysis, providing flexibility in synthetic design. The inherent chirality of the molecule ensures the stereochemical integrity of the target product. For example, N-methyl-L-phenylalanine is a key intermediate in the synthesis of Pepticinnamin E. researchgate.net The use of pre-formed chiral building blocks like this compound is often more efficient and provides better stereocontrol than attempting to introduce the methylation and chirality in later stages of a complex synthesis. researchgate.net
| Natural Product/Analogue Class | Incorporated N-Methylated Residue | Key Application/Significance | Reference |
|---|---|---|---|
| Pepticinnamin E | N-Methyl-L-Phenylalanine | Farnesyl-protein transferase inhibitor | researchgate.net |
| Cyclosporine A | Multiple N-methylated residues | Immunosuppressant drug | nih.gov |
| Actinomycin D | N-methyl-L-valine | Anticancer agent | nih.gov |
| Proline-Rich Cyclic Tetrapeptides | N-methyl-L-phenylalanine | Marine-derived bioactive peptides | mdpi.com |
Beyond its direct incorporation into final targets, this compound is a precursor for creating other useful synthetic intermediates. The carboxylic acid can be activated or converted to other functional groups (e.g., esters, amides, alcohols), while the protected amine remains inert until deprotection is desired. This allows for the stepwise construction of complex peptide fragments or peptidomimetics. chemimpex.com For instance, it can be coupled with other amino acids to form dipeptides, such as in the synthesis of Boc-L-Pro-L-N-(Me)Phe-OMe, a key fragment for building cyclic peptides. mdpi.com The N-methylation influences the conformational preferences of the resulting peptide, often favoring turn structures, which can be a strategic element in designing molecules with specific three-dimensional shapes. merckmillipore.com
Utilization as a Chiral Building Block for Natural Product Synthesis[3],[30],
Coordination Chemistry of Phenylalanine-Based Ligands
Amino acids and their derivatives are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes. researchgate.netjofamericanscience.org Phenylalanine derivatives, including N-protected versions like this compound, can act as ligands, although their coordination behavior is modulated by the N-terminal modifications.
In typical phenylalanine-metal complexes, coordination occurs through both the nitrogen of the amino group and an oxygen of the carboxylate group, forming a stable five-membered chelate ring. ajol.infoazjournalbar.comjournals.co.za However, in this compound, the amino group is doubly modified: it is part of a carbamate (B1207046) (the Z-group) and is methylated. The presence of the bulky Z-group and the methyl substituent generally precludes the nitrogen atom from participating in coordination with a metal ion due to steric hindrance and the lack of an N-H proton.
Therefore, N-protected amino acids typically coordinate to metal ions as bidentate ligands solely through the two oxygen atoms of the carboxylate group. jofamericanscience.org This binding mode has been observed in various complexes of N-protected amino acids with metals like copper(II), zinc(II), and cadmium(II). jofamericanscience.orgchemicalbook.com While some phenylalanine derivatives can form mixed-ligand complexes with octahedral geometries, the specific geometry depends on the metal ion and other ligands present. ajol.info For example, studies on N-acetyl-L-phenylalanine have shown it can form one-dimensional coordination polymers with Zn(II) and macrocyclic complexes with Cu(II). researchgate.net The principles derived from these studies suggest that this compound would primarily act as a carboxylate-donating ligand in coordination chemistry.
| Metal Ion | Ligand | Coordination Mode | Resulting Complex Geometry/Structure | Reference |
|---|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Phenylalanine (in mixed ligand system) | Bidentate (Amino-N, Carboxylato-O) | Octahedral | ajol.info |
| Cu(II), Cd(II), Ag(I) | N-phthaloyl glycine (B1666218) (N-protected) | Bidentate (Carboxylate-O, O) | Varies with metal | jofamericanscience.org |
| Zn(II) | N-acetyl-L-phenylalanine | Bidentate (Carboxylate-O, O) | 1D Coordination Polymer | researchgate.net |
| Cu(II) | N-acetyl-L-phenylalanine | Bidentate (Carboxylate-O, O) | Tetra-nuclear Macrocycle | researchgate.net |
| Co(II) | N-(2-hydroxybenzyl)phenylalanine | Tridentate (Amino-N, Phenolic-O, Carboxylato-O) | Octahedral | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific research detailing the synthesis of metal-amino acid/peptide coordination compounds using this compound (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) as a ligand. Consequently, there is no corresponding structural analysis of such metal-ligand interactions.
Searches for metal complexes involving "this compound" or its full chemical name did not yield any published studies, crystal structure data, or spectroscopic analyses that fit the requested outline.
While research exists on the coordination chemistry of the related but structurally distinct compound, N-benzyloxycarbonyl-L-phenylalanine (which lacks the N-methyl group), this information falls outside the strict scope of the query which is focused solely on this compound. Therefore, it is not possible to generate an article that adheres to the provided outline with scientifically accurate and verifiable findings.
Characterization and Analytical Methodologies in Z N Me Phe Oh Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of Z-N-Me-Phe-OH. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: In ¹H NMR spectra of related phenylalanine derivatives, specific proton signals can be assigned. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.11-7.25 ppm. The proton attached to the α-carbon (α-CH) of the phenylalanine backbone is often observed as a multiplet around δ 4.5-4.7 ppm. The methyl group protons on the nitrogen (N-CH₃) would present a distinct singlet. The protons of the benzyloxycarbonyl (Z) protecting group's methylene (B1212753) group (C₆H₅CH₂ O) usually resonate as a singlet around δ 5.1 ppm, while its aromatic protons appear in the δ 7.3-7.4 ppm region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances for structures similar to this compound include the carbonyl carbon (C=O) of the carboxylic acid, which typically appears around δ 174.5 ppm. The aromatic carbons of the phenyl ring show signals between δ 126.4 and 136.9 ppm. The α-carbon of the amino acid is expected in the range of δ 55-60 ppm. The N-methyl carbon would have a characteristic shift, and the carbons of the Z-group would also be identifiable. For example, the methylene carbon of the Z-group is often found around δ 67 ppm, and its aromatic carbons resonate in the δ 127-136 ppm range. ntu.ac.ukslideshare.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.11 - 7.25 (m) | 126.4 - 136.9 |
| α-CH | 4.5 - 4.7 (m) | 55 - 60 |
| N-CH₃ | ~2.7 (s) | ~32 |
| Z-group CH₂ | ~5.1 (s) | ~67 |
| Z-group Phenyl-H | 7.3 - 7.4 (m) | 127 - 136 |
| COOH | ~10-12 (br s) | ~174.5 |
Note: 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The exact chemical shifts can vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes. masterorganicchemistry.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1710 cm⁻¹. The C=O stretch of the urethane (B1682113) in the Z-group is expected near 1690 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-H stretches of the alkyl portions appear just below 3000 cm⁻¹. The N-H bending and C-N stretching vibrations also provide valuable structural information. For related molecules, bands around 3308 cm⁻¹ (N-H stretch) and 1543 cm⁻¹ (C=C stretch) have been reported. ntu.ac.uk
Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. For instance, the ring breathing mode of the phenylalanine side chain is a characteristic feature. Studies on similar molecules have utilized Raman spectroscopy to identify specific vibrational modes. nih.govpitt.edu For example, in zinc phthalocyanine, a related porphyrin structure, Raman spectra have been used to identify in-plane and out-of-plane bending modes. rsc.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1710 |
| Z-group (Urethane) | C=O Stretch | ~1690 |
| Aromatic Ring | C-H Stretch | >3000 |
| Alkyl Groups | C-H Stretch | <3000 |
| Amide (if present) | N-H Stretch | ~3300 |
High-Resolution Mass Spectrometry and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound.
Molecular Ion Peak: In HRMS, this compound (C₁₈H₁₉NO₄) would be expected to show a molecular ion peak corresponding to its calculated monoisotopic mass. scbt.com The molecular weight of this compound is 313.35 g/mol . scbt.comcalpaclab.com
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acid derivatives include the loss of the carboxyl group (as CO₂) and cleavage of the bond between the α-carbon and the side chain. For Z-protected amino acids, cleavage of the benzylic C-O bond is a characteristic fragmentation. In the case of this compound, one would expect to see fragments corresponding to the loss of the benzyloxycarbonyl group and the phenyl group. For example, in the mass spectrum of a related zinc complex, fragmentation involved the loss of SO₂. mdpi.com Studies on other amino acid complexes have also detailed their fragmentation patterns. researchgate.netresearchgate.net
Table 3: Potential Fragmentation Peaks for this compound in Mass Spectrometry
| Fragment | Description | Expected m/z |
| [M-COOH]⁺ | Loss of the carboxyl group | 268 |
| [M-C₇H₇]⁺ | Loss of the benzyl (B1604629) group from the side chain | 222 |
| [C₈H₉O₂]⁺ | Benzyloxycarbonyl cation | 135 |
| [C₉H₁₀N]⁺ | Phenylalanine-derived fragment | 132 |
Chromatographic and Separation Science for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. hplc.eu
Methodology: A reversed-phase HPLC method is typically employed, using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid additive like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net Detection is commonly performed using a UV detector, as the phenyl and benzyloxycarbonyl groups in this compound absorb UV light. researchgate.net
Purity Assessment: The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal impurities. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.
Table 4: Typical HPLC Parameters for Purity Analysis of this compound Analogs
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% TFA) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Retention Time | Dependent on specific conditions |
Chiral Chromatography for Enantiomeric Purity and Diastereomeric Resolution
Since this compound is a chiral molecule, methods to separate its enantiomers (for determining enantiomeric purity) and potentially its diastereomers are crucial.
Chiral HPLC: Chiral High-Performance Liquid Chromatography is the most common technique for this purpose. csfarmacie.cz This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. For amino acid derivatives, ligand-exchange chromatography can also be effective, where a chiral ligand is part of the stationary or mobile phase. semanticscholar.orgresearchgate.net
Enantiomeric Purity: By separating the enantiomers, the enantiomeric excess (ee) or optical purity of a sample can be determined. This is calculated by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov
Diastereomeric Resolution: In cases where this compound is part of a larger molecule with other chiral centers, diastereomers may exist. HPLC can also be used to separate these diastereomers, often with standard achiral columns, as diastereomers have different physical properties.
Table 5: Approaches for Chiral Separation of Phenylalanine Derivatives
| Technique | Principle | Application |
| Chiral HPLC with CSP | Differential interaction with a chiral stationary phase | Separation of enantiomers |
| Ligand-Exchange Chromatography | Formation of transient diastereomeric metal complexes | Enantioseparation of amino acids and derivatives |
| Derivatization with a Chiral Reagent | Formation of diastereomers that can be separated on an achiral column | Indirect enantiomeric resolution |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline compound. This method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms within the crystal lattice, they are diffracted into a specific pattern of intensities and angles. By analyzing this diffraction pattern, researchers can construct a three-dimensional map of the electron density within the crystal, thereby determining the exact spatial arrangement of atoms, bond lengths, and bond angles.
The study of this dipeptide provides a clear illustration of the type of detailed structural information that can be obtained. Single crystals of the compound were analyzed using a diffractometer, and the structure was solved and refined to yield precise atomic coordinates. iucr.org
Detailed Research Findings from a Representative Compound
The crystal structure of the analogue (Z)-l-Pro-d-(αMe)Phe-OH was determined to be in the orthorhombic crystal system with the space group P2₁2₁2₁. iucr.org The analysis revealed that the tertiary urethane moiety (the Z-group attachment) adopts a cis conformation, a feature commonly observed in tertiary -CO-N< groups. The peptide bond between the proline and phenylalanine residues is in the expected trans planar conformation. iucr.org
The three-dimensional structure showed that the L-Proline residue is in a semi-extended conformation, while the Cα-methyl-D-phenylalanine residue adopts a fully extended C5 conformation, which is stabilized by an intramolecular hydrogen bond. iucr.org In the crystal packing, molecules are linked by intermolecular hydrogen bonds involving the carboxylic acid group, the peptide oxygen, and the peptide N-H group, forming chains along the y-axis of the unit cell. iucr.org Specifically, a strong hydrogen bond is formed between the carboxylic acid hydroxyl group and a peptide carbonyl oxygen of an adjacent molecule. iucr.org
The crystallographic data for the representative compound (Z)-l-Pro-d-(αMe)Phe-OH is summarized in the table below.
Table 1: Crystallographic Data for (Z)-l-Pro-d-(αMe)Phe-OH
| Parameter | Value |
| Empirical Formula | C₂₃H₂₆N₂O₅ |
| Formula Weight | 410.48 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 20.841(2) Å |
| b | 12.947(2) Å |
| c | 8.168(1) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume (V) | 2204.0(5) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Dx) | 1.24 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.7107 Å) |
| Data sourced from a study on (Z)-l-Pro-d-(αMe)Phe-OH. iucr.org |
Table 2: Intermolecular Hydrogen Bond Distances for (Z)-l-Pro-d-(αMe)Phe-OH
| Donor-H···Acceptor | Distance (Å) |
| O5···O3 | 2.530(3) |
| N2···O2 | 3.022(4) |
| Data sourced from a study on (Z)-l-Pro-d-(αMe)Phe-OH. iucr.org |
Future Directions and Perspectives in Z N Me Phe Oh Research
Unaddressed Challenges and Methodological Innovations
The synthesis and incorporation of Z-N-Me-Phe-OH into larger molecules, while established, are not without difficulties. The primary challenges are rooted in the inherent properties of N-methylated amino acids and the methodologies of peptide synthesis. A significant hurdle is the steric hindrance imparted by the N-methyl group, which can slow down coupling reactions and necessitate harsher conditions or highly efficient coupling reagents to achieve satisfactory yields. nih.gov Furthermore, the prevention of racemization at the alpha-carbon during activation and coupling remains a persistent concern in peptide chemistry, especially with certain coupling reagents and conditions. nih.gov
Innovations in synthetic methodology are crucial to overcoming these obstacles. Flow chemistry, for instance, offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can minimize the formation of side products and improve the efficiency of coupling sterically hindered residues like N-Me-Phe. chemrxiv.org The development of novel coupling reagents that are more effective at lower temperatures could also reduce the risk of racemization. Another area of innovation lies in backbone protection strategies, where transient modification of the amide backbone can prevent side reactions like aspartimide formation in sequences containing aspartic acid, a common issue in long peptide syntheses. nih.gov
| Challenge | Traditional Approach | Methodological Innovation | Potential Impact on this compound Utilization |
| Slow Coupling Kinetics | Use of aggressive coupling reagents (e.g., carbodiimides with additives), elevated temperatures. | Microwave-assisted peptide synthesis, development of more potent coupling agents (e.g., COMU). nih.gov | Faster incorporation into peptide chains with higher yields and purity. |
| Racemization | Use of specific, low-racemization additives (e.g., HOBt), careful control of base equivalents. nih.gov | Enzymatic peptide synthesis (chemoenzymatic synthesis), precisely controlled flow chemistry. chemrxiv.orgru.nl | Enhanced stereochemical purity of the final product, which is critical for biological activity. |
| Side-Reaction Products | Optimization of protecting group strategy (e.g., choice of side-chain protection). | Introduction of backbone-protecting groups (e.g., Dmb) for adjacent residues, real-time reaction monitoring. nih.gov | Higher purity of complex peptides containing this compound, simplifying purification. |
| Solubility Issues | Use of polar aprotic solvents like DMF or NMP. chemrxiv.org | Development of water-dispersible nanoparticle forms of protected amino acids, use of novel "green" solvent systems. chemrxiv.orgnih.gov | More sustainable and potentially more efficient synthetic processes. |
Potential for Novel Applications in Chemical Biology and Materials Science
The structural characteristics of this compound make it a prime candidate for incorporation into novel functional molecules for chemical biology and advanced materials.
In chemical biology , N-methylation is a well-known strategy to enhance the metabolic stability and membrane permeability of peptides. By incorporating N-Me-Phe residues, researchers can create peptide-based tools and therapeutic candidates with improved pharmacokinetic properties. lookchem.com this compound can serve as a key building block for synthesizing phosphinic peptide inhibitors, which act as transition-state analogues for Zn-metalloproteases, a class of enzymes relevant to numerous diseases. acs.org The N-methyl group can fine-tune the conformation and binding affinity of these inhibitors. acs.org Furthermore, peptides containing N-Me-Phe can be developed as molecular probes to investigate protein-protein interactions or as tools for the early detection of biomolecules in diagnostic assays. chemimpex.com
In materials science , the focus is on molecular self-assembly. Peptides containing aromatic residues like phenylalanine can self-assemble into highly ordered nanostructures, such as hydrogels, nanotubes, and nanofibers, through π-π stacking and hydrogen bonding interactions. sigmaaldrich.comacs.org The introduction of an N-methyl group via this compound can significantly alter these non-covalent interactions, providing a mechanism to control the morphology and mechanical properties of the resulting biomaterials. acs.orgnih.gov For example, modifying the hydrogen-bonding network by N-methylation could switch the assembly process from forming 2D nanosheets to 1D nanotubes. nih.gov These tailored materials have potential applications in tissue engineering, regenerative medicine, and controlled drug release systems. sigmaaldrich.com
| Field | Potential Application | Role of this compound Moiety | Supporting Rationale |
| Chemical Biology | Enzyme Inhibitor Scaffolds | Provides a stable, conformationally constrained, and hydrophobic residue for binding to enzyme active sites. | N-methylation enhances proteolytic resistance; the phenyl group interacts with hydrophobic pockets in enzymes like metalloproteases. acs.org |
| Molecular Probes | Serves as a component in peptides designed to report on biological activity (e.g., FRET probes for protease activity). | The defined structure helps in the precise positioning of reporter groups, while improved stability ensures probe integrity in biological milieu. acs.org | |
| Materials Science | Self-Assembling Hydrogels | Modulates intermolecular interactions to control gelation kinetics and mechanical stiffness. | The N-methyl group disrupts canonical hydrogen bonding, altering the self-assembly pathway and properties of the final material. acs.orgnih.gov |
| Functional Nanomaterials | Directs the formation of specific nanostructures (e.g., wires, tubes) for applications in nanoelectronics or catalysis. | The interplay between π-π stacking of the phenyl rings and the steric effects of the N-methyl group can guide the supramolecular architecture. sigmaaldrich.comacs.org |
Computational Chemistry and Molecular Modeling in Predictive Design
Computational chemistry offers powerful tools to accelerate research and development involving this compound, moving from empirical screening to rational, predictive design. beilstein-journals.org Methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies can provide profound insights into the behavior of this compound and its derivatives. researchgate.netresearchgate.net
Density Functional Theory (DFT) can be employed to calculate the electronic properties of this compound, such as its molecular electrostatic potential and frontier molecular orbitals. scirp.org This information is vital for understanding its reactivity and predicting the most likely sites for chemical modification or interaction with other molecules, such as metal ions. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations allow researchers to model the conformational behavior of peptides containing the N-Me-Phe residue over time. This is crucial for understanding how N-methylation impacts the secondary structure (e.g., helices, sheets) and flexibility of a peptide chain, which in turn dictates its biological function or self-assembly properties. acs.org MD simulations can also be used to predict the binding affinity and mode of interaction between a this compound-containing peptide and its biological target, guiding the design of more potent inhibitors or binders. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of a series of this compound derivatives with their observed biological activity or material properties. mdpi.com By building a statistically robust model, researchers can predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. beilstein-journals.orgnih.gov
| Computational Method | Objective | Predicted Parameters for this compound Derivatives | Example Application |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Adsorption energies, HOMO-LUMO gap, partial charges, bond dissociation energies. researchgate.netscirp.org | Predicting the stability of complexes with metal ions (e.g., zinc) for metalloprotease inhibitors or catalytic materials. researchgate.netnih.gov |
| Molecular Docking | Predict binding mode and affinity to a target protein. | Binding free energy (kcal/mol), hydrogen bond interactions, hydrophobic contacts, ideal pose in the active site. beilstein-journals.orgresearchgate.net | Designing a peptide inhibitor containing N-Me-Phe for a specific protease by optimizing its fit within the enzyme's binding pocket. |
| Molecular Dynamics (MD) Simulation | Analyze conformational dynamics and stability. | Root-mean-square deviation (RMSD), radius of gyration, solvent accessible surface area, free energy landscapes. acs.org | Simulating the self-assembly process of N-Me-Phe-containing peptides to predict the most stable supramolecular structure (e.g., fiber vs. sheet). |
| QSAR | Correlate chemical structure with biological activity. | Predictive models based on molecular descriptors (e.g., hydrophobicity, steric parameters, electronic properties). mdpi.com | Developing a predictive model for the antimicrobial activity of a library of peptides based on the position and number of N-Me-Phe residues. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Z-N-Me-Phe-OH, and what are their comparative advantages in peptide chemistry?
- Methodological Answer : this compound is synthesized via N-methylation of phenylalanine derivatives followed by carbobenzoxy (Z) protection. Key routes include:
- Route 1 : Boc-protected intermediates with HATU/DIPEA coupling, yielding ~85% purity (requires HPLC purification) .
- Route 2 : Direct Z-protection using benzyl chloroformate under basic conditions (pH 9–10), achieving 78–82% yield but requiring stringent temperature control (0–4°C) .
- Comparative Table :
| Method | Reagents | Yield (%) | Purity (HPLC) | Key Limitation |
|---|---|---|---|---|
| Route 1 | HATU/DIPEA | 85 | ≥95% | High cost of HATU |
| Route 2 | Benzyl chloroformate | 78–82 | 88–92% | Temperature sensitivity |
- Recommendation : Route 1 is preferred for high-purity applications, while Route 2 suits cost-sensitive projects.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm N-methylation via absence of NH signals in -NMR (δ 2.8–3.2 ppm for N–CH) and Z-group aromatic protons (δ 7.2–7.5 ppm) .
- HPLC : Use a C18 column with 0.1% TFA/ACN gradient (5–95% over 20 min); retention time typically 12–14 min .
- Mass Spectrometry : Expected [M+H] at m/z 313.3 (CHNO) .
- Critical Step : Always compare against commercial standards (if available) to validate retention times and spectral profiles .
Q. What are the key considerations for purity assessment of this compound in peptide synthesis?
- Methodological Answer :
- Impurity Profiling : Monitor by-products like deprotected intermediates (e.g., free Phe) or incomplete methylation using LC-MS .
- Quantitative Analysis : Use UV absorbance at 254 nm (Z-group chromophore) with calibration curves for batch consistency .
- Storage Impact : Purity degrades by ~5% after 6 months at 4°C; recommend lyophilization for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties of this compound across literature sources?
- Methodological Answer :
- Root Cause Analysis : Discrepancies in melting points (e.g., 120–125°C vs. 118–122°C) may arise from polymorphic forms or hygroscopicity. Conduct DSC under inert gas to isolate thermal events .
- Reproducibility Protocol : Replicate synthesis and characterization steps from conflicting studies, noting solvent purity (e.g., anhydrous DMF vs. technical grade) and crystallization conditions .
- Collaborative Validation : Share samples with independent labs for cross-verification of NMR and HPLC data .
Q. What methodological adaptations are required when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Reagent Stoichiometry : Optimize equivalents of benzyl chloroformate (1.2–1.5 eq.) to minimize side reactions at larger scales .
- Heat Dissipation : Use jacketed reactors for exothermic steps (e.g., Z-protection) to maintain ≤10°C .
- Purification Challenges : Replace flash chromatography with recrystallization (ethanol/water) for cost efficiency .
Q. How should stability studies for this compound be designed under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
- pH Range : Test 2.0 (simulating gastric fluid) to 7.4 (physiological) using buffer systems.
- Temperature : Incubate at 4°C, 25°C, and 40°C for 0–30 days.
- Analysis : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., de-Z compounds) .
- Data Interpretation : Use Arrhenius plots to predict shelf life at 25°C .
Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Activation Reagents : Compare HATU vs. DIC/Oxyma in DMF; HATU improves coupling yield by 15% for sterically hindered residues .
- Solvent Effects : Add 10% NMP to DMF to reduce aggregation of peptide chains .
- Real-Time Monitoring : Use Kaiser test or FTIR for on-resin reaction completion .
Q. How can computational models (e.g., DFT) validate the reactivity of this compound in peptide bond formation?
- Methodological Answer :
- Model Setup : Calculate activation energies for Z-group removal using B3LYP/6-31G(d) in Gaussian .
- Experimental Correlation : Compare predicted vs. observed HPLC retention times for deprotection intermediates .
- Limitations : Address solvent effects (implicit vs. explicit models) and steric parameters in simulations .
Guidance for Data Analysis and Contradictions
- For conflicting spectral data : Cross-reference with databases like PubChem or Reaxys, ensuring instrument calibration (e.g., NMR shimming) and solvent suppression .
- For batch variability : Implement QC/QA protocols with statistical process control (SPC) charts for critical parameters (e.g., yield, purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
